(2S)-2-(2,5-Dichlorophenyl)pyrrolidine
Description
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.1 g/mol |
IUPAC Name |
(2S)-2-(2,5-dichlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11Cl2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1 |
InChI Key |
QPWHFAUOXMVIQL-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following subsections compare (2S)-2-(2,5-Dichlorophenyl)pyrrolidine with structurally related compounds, focusing on substituent variations, stereochemistry, and ring modifications.
Enantiomeric Pair: (R)-2-(2,5-Dichlorophenyl)pyrrolidine
The R-enantiomer (CAS 823188-58-5) shares identical molecular formula (C₁₀H₁₁Cl₂N) and substituents but differs in stereochemistry. Structural similarity algorithms assign a 1.00 similarity score, indicating identical connectivity but opposing configurations. Enantiomers may exhibit divergent pharmacokinetic profiles or receptor-binding efficiencies due to chiral recognition in biological systems .
Positional Isomers: 2,3-Dichlorophenyl Derivatives
(R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride (CAS 2241594-54-5) replaces the 2,5-dichloro substitution with 2,3-dichloro. Such changes could impact solubility or metabolic stability .
Halogen-Substituted Analogs: Fluorinated Derivatives
(S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride (CAS 1443624-23-4) substitutes chlorine with fluorine at the 2,5-positions. Fluorine’s higher electronegativity and smaller atomic radius may enhance metabolic stability and reduce lipophilicity compared to chlorine. Structural similarity scores (0.98) reflect minor deviations in physicochemical properties .
Substituent Type: Methyl vs. Chlorine
(S)-2-(3,5-Dimethyl-phenyl)pyrrolidine replaces chlorine atoms with methyl groups. This derivative highlights the role of substituent polarity in drug design .
Ring Size: Piperidine Derivatives
2-(2-Fluorophenyl)piperidine hydrochloride (CAS 1185010-62-1) expands the pyrrolidine ring to a six-membered piperidine. Larger rings introduce conformational flexibility, which may reduce target selectivity. The lower similarity score (0.96) underscores significant structural divergence .
Data Table: Key Structural and Similarity Metrics
Notes and Considerations
Toxicological Data Gaps: Limited toxicological studies exist for many analogs, necessitating caution in handling and further research .
Stereochemical Impact : Enantiomeric purity is crucial for pharmacological applications, as R/S configurations may yield opposing effects.
Synthetic Challenges : Halogenated derivatives require precise regioselective synthesis to avoid positional isomer contamination.
Preparation Methods
Palladium-Catalyzed Cross-Coupling and Cyclization
One established method involves the construction of the pyrrolidine ring via palladium-catalyzed cross-coupling reactions followed by cyclization steps. For example, a general procedure includes:
- Starting from substituted pyridin-2-amine and pyridine-2-carbaldehyde derivatives.
- Condensation in methanol with p-toluenesulfonic acid (TosOH) and an isocyanide reagent at 70 °C for 12 hours.
- Workup involves extraction, drying, and purification by silica gel chromatography.
- Subsequent palladium-catalyzed coupling with aryl halides (e.g., 1-bromo-3-fluorobenzene) using Pd2(dba)3, XantPhos ligand, and tert-butoxide base in toluene at 110 °C under nitrogen atmosphere.
- Final purification by preparative HPLC yields the target compound with high purity.
This method provides access to aryl-substituted pyrrolidines with controlled stereochemistry through careful choice of catalysts and reaction conditions.
Asymmetric Synthesis Strategies
Starting from Amino Acids
A notable asymmetric synthesis route begins with chiral amino acids (e.g., pyroglutamic acid), which are transformed into key intermediates such as thiolactams and hemiaminals. Key steps include:
- Functional group manipulations to introduce the pyrrolidine skeleton.
- S-alkylation with triflate reagents.
- Palladium-catalyzed hydrogenolysis and decarboxylation to yield cis-pyrrolidine intermediates.
- Further elaboration to enantiopure cis-2,5-dialkylpyrrolidines.
Miscellaneous and Novel Methods
Diastereoselective Mannich Reaction and Iodocyclization
A conceptually distinct route involves:
- Mannich reaction of methyl acetate enolate with chiral sulfinimines.
- Oxidation and reduction steps to yield aldehydes and olefin mixtures.
- Diastereoselective iodocyclization under iodine and base conditions to form pyrrolidine rings stereoselectively.
- Removal of iodide and sulfonamide protecting groups yields trans-2,5-substituted pyrrolidines.
This method is effective for synthesizing complex natural product analogs such as alkaloids found in poison frogs and fire ant venom.
Data Table Summarizing Key Preparation Methods
Additional Notes on Reaction Workup and Purification
- Extraction solvents typically include ethyl acetate and dichloromethane.
- Drying agents such as anhydrous sodium sulfate are standard.
- Purification is commonly achieved by silica gel chromatography or preparative HPLC.
- Reaction pH adjustments and brine washes are used to optimize product isolation.
- Temperature control is critical, ranging from -78 °C for sensitive steps to 110 °C for catalytic couplings.
Q & A
Q. How can enantioselective synthesis be scaled without compromising chiral purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
